(Acetyloxy)-N,N-dimethylmethaniminium bromide
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Overview
Description
(Acetyloxy)-N,N-dimethylmethaniminium bromide is a quaternary ammonium compound with a unique structure that includes an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)-N,N-dimethylmethaniminium bromide typically involves the reaction of N,N-dimethylmethaniminium chloride with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent quality and high yield. The reaction mixture is passed through a series of reactors where the temperature and pressure are carefully controlled to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (Acetyloxy)-N,N-dimethylmethaniminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield the parent amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Yielding the parent amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Acetyloxy)-N,N-dimethylmethaniminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Acetyloxy)-N,N-dimethylmethaniminium bromide involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Acetyl bromide: An acyl bromide compound used in organic synthesis.
N,N-dimethylmethaniminium chloride: A precursor in the synthesis of (Acetyloxy)-N,N-dimethylmethaniminium bromide.
Quaternary ammonium compounds: A broad class of compounds with similar structures and applications.
Uniqueness: this compound is unique due to its specific combination of an acetyloxy group and a quaternary ammonium structure
Properties
CAS No. |
51952-95-5 |
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Molecular Formula |
C5H10BrNO2 |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
acetyloxymethylidene(dimethyl)azanium;bromide |
InChI |
InChI=1S/C5H10NO2.BrH/c1-5(7)8-4-6(2)3;/h4H,1-3H3;1H/q+1;/p-1 |
InChI Key |
MZEUNRVNSUIJLQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC=[N+](C)C.[Br-] |
Origin of Product |
United States |
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